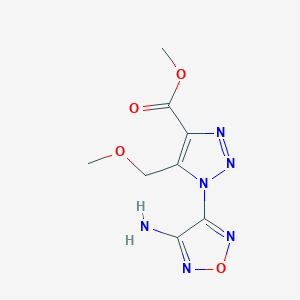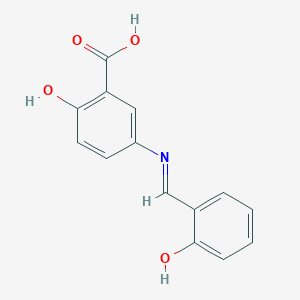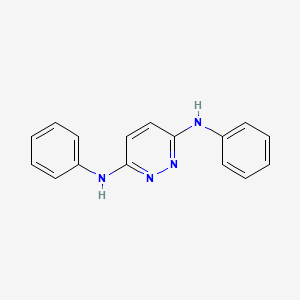![molecular formula C7H9N3S2 B5912330 Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- CAS No. 5425-42-3](/img/structure/B5912330.png)
Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- is a chemical compound with the molecular formula C7H9N3S2 It is known for its unique structure, which includes a thienyl group and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with potential scaling up of reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thienyl compounds .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The compound’s thienyl group is believed to play a crucial role in its biological activity by facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: Similar in structure but lacks the thienyl group.
Hydrazinecarbothioamide: Lacks the thienyl group and the methylene linkage.
2-Thiosemicarbazide: Similar but with different substitution patterns.
Uniqueness
Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- is unique due to its combination of a thienyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5425-42-3 |
|---|---|
Molecular Formula |
C7H9N3S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3S2/c1-5-2-3-12-6(5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+ |
InChI Key |
KZBSGHRWKGELTI-RUDMXATFSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=S)N |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)
![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B5912265.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-Bis(2-methoxy-2-oxoethyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B5912302.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)


![(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)but-2-en-1-one](/img/structure/B5912345.png)
